3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-N-(5-fluoro-2-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C20H15FN4OS and its molecular weight is 378.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Applications
Research has demonstrated that derivatives of 3-amino-thieno[2,3-b]pyridines, similar to the compound , exhibit antiproliferative properties. These compounds target specific enzymes or biological pathways involved in cell proliferation. For example, the study by van Rensburg et al. (2017) explored the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, highlighting the importance of the thieno[2,3-b]pyridine scaffold in developing compounds with potential cancer-fighting properties (van Rensburg et al., 2017).
Antimicrobial Activity
The compound's framework has also been investigated for its antimicrobial efficacy. Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which showed promising antimicrobial activity, indicating the potential of thieno[2,3-b]pyridine derivatives in combating microbial infections (Kolisnyk et al., 2015).
Synthesis of Heterocyclic Compounds
The versatility of the thieno[2,3-b]pyridine core is further demonstrated in the synthesis of complex heterocyclic systems that have various applications in medicinal chemistry. Studies have developed methods for synthesizing functionalized thieno[2,3-b]pyridines, which serve as key intermediates in the production of compounds with diverse biological activities. Lukina et al. (2017) described the synthesis of new functionalized thieno[2,3-b]pyridines, showcasing the compound's role in generating novel chemical entities (Lukina et al., 2017).
Properties
IUPAC Name |
3-amino-N-(5-fluoro-2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4OS/c1-11-2-3-13(21)10-16(11)24-19(26)18-17(22)14-4-5-15(25-20(14)27-18)12-6-8-23-9-7-12/h2-10H,22H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCYWCSNEPJGOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.